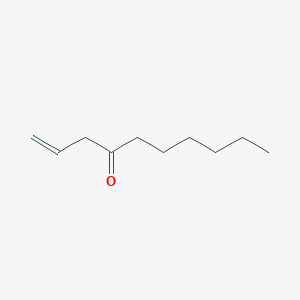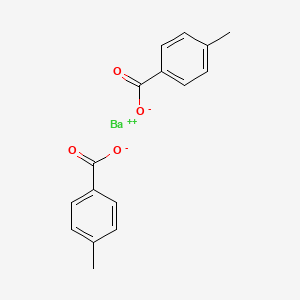
Barium p-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium p-methylbenzoate is an organic compound that belongs to the class of barium salts of carboxylic acids It is derived from p-methylbenzoic acid, where the carboxyl group is bonded to a barium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium p-methylbenzoate can be synthesized through the reaction of p-methylbenzoic acid with barium hydroxide. The reaction typically involves dissolving p-methylbenzoic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of barium hydroxide. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems for mixing, heating, and separation can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Barium p-methylbenzoate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate ions, this compound forms a precipitate of barium sulfate.
Substitution Reactions: The compound can participate in substitution reactions where the barium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of barium benzoate and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of p-methylbenzyl alcohol.
Major Products Formed
Barium Sulfate: Formed during precipitation reactions with sulfate ions.
p-Methylbenzyl Alcohol: Formed during reduction reactions.
Applications De Recherche Scientifique
Barium p-methylbenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a precursor for the preparation of other barium compounds.
Biology: Investigated for its potential use in biological assays and as a component in certain biochemical reactions.
Medicine: Explored for its potential use in medical imaging and as a contrast agent due to its radiopaque properties.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and coatings.
Mécanisme D'action
The mechanism of action of barium p-methylbenzoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular components, leading to changes in cellular functions. The barium ion can bind to various biomolecules, affecting their structure and activity. Additionally, the compound’s radiopaque properties make it useful in imaging applications, where it enhances the contrast of specific tissues or structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium Benzoate: Similar in structure but lacks the methyl group on the benzene ring.
Barium Salicylate: Contains a hydroxyl group on the benzene ring in addition to the carboxyl group.
Barium Acetate: Contains an acetate group instead of a benzoate group.
Uniqueness
Barium p-methylbenzoate is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and physical properties. This structural difference can lead to variations in solubility, stability, and interactions with other molecules compared to similar compounds.
Propriétés
Numéro CAS |
67874-52-6 |
|---|---|
Formule moléculaire |
C16H14BaO4 |
Poids moléculaire |
407.6 g/mol |
Nom IUPAC |
barium(2+);4-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Ba/c2*1-6-2-4-7(5-3-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
HVHWAUVVZBOIDD-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)[O-].CC1=CC=C(C=C1)C(=O)[O-].[Ba+2] |
Numéros CAS associés |
99-94-5 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


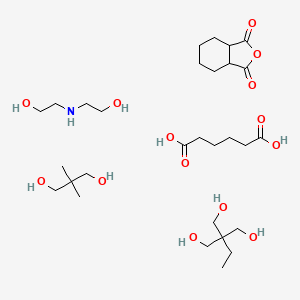

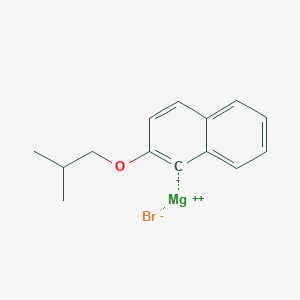
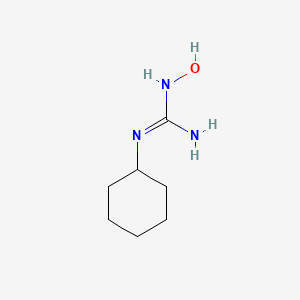
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
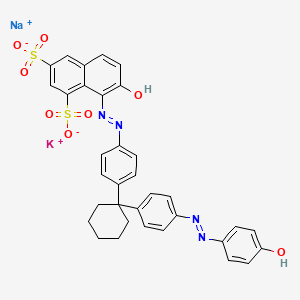

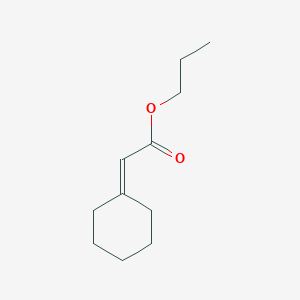
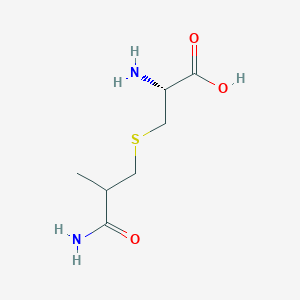
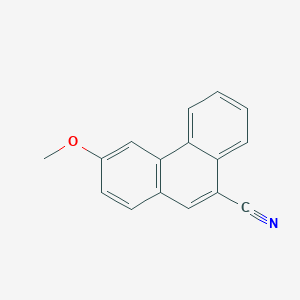
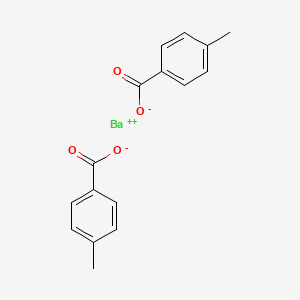
![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)

